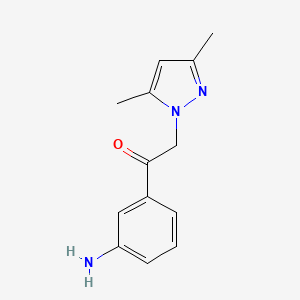

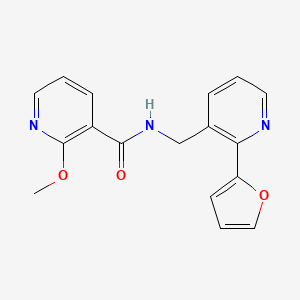

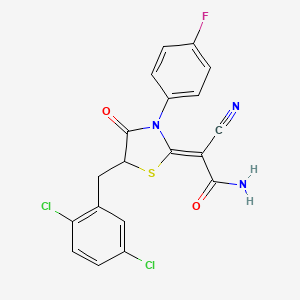

1-(3-氨基苯基)-2-(3,5-二甲基-1H-吡唑-1-基)-1-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazoline and pyrazole derivatives involves various strategies, including cyclization and acetylation reactions, starting from chalcones or similar precursors. These methods typically employ solvent-free conditions, microwave irradiation, or conventional heating, aiming to introduce specific substituents into the pyrazole ring to modulate the molecule's properties (Thirunarayanan & Sekar, 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray diffraction (XRD) and spectroscopic techniques, revealing nonplanar configurations and various intermolecular interactions. These structures are stabilized by hyper-conjugative interactions, charge delocalization, and specific weak intermolecular forces, contributing to the compound's stability and reactivity (Bustos et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including diazotization, coupling with active –CH2- containing compounds, and reactions with phenyl isothiocyanate, leading to the formation of thiourea derivatives and further thiazole and triazine derivatives. These reactions are crucial for modifying the molecule's chemical properties and enhancing its potential biological activities (Attaby et al., 2006).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including their solubility, melting point, and crystalline structure, are closely related to their molecular configurations and intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and its applications in material science (Delgado et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic properties of pyrazole derivatives, are analyzed through HOMO-LUMO, MEP, and NBO analyses. These studies reveal the molecule's electron density distribution, reactive sites, and potential for charge transfer, providing insights into its chemical behavior and potential applications (Mary et al., 2015).

科学研究应用

取代吡唑衍生物

- 对取代吡唑衍生物的研究,包括类似于1-(3-氨基苯基)-2-(3,5-二甲基-1H-吡唑-1-基)-1-乙酮的化合物,表明这些化合物具有非平面分子结构,二面角变化显著。这些结构通过弱的分子间相互作用稳定,并以不寻常的三叉接触(Bustos et al., 2015)而闻名。

合成和抗菌活性

- 另一项研究涉及合成含有2-甲基喹啉环系统的新吡唑衍生物,展示了对各种细菌菌株具有显著的抗菌活性。这些化合物可作为潜在的抗菌剂(Raju et al., 2016)。

吡唑衍生物的化学表征

- 对二杂芳基噻吩衍生物的化学表征的研究,其中包括吡唑组分,表明它们在多样的有机合成中的潜在用途(Mabkhot et al., 2011)。

合成和生物评价

- 吡唑查尔酮,与1-(3-氨基苯基)-2-(3,5-二甲基-1H-吡唑-1-基)-1-乙酮有结构关联,已被合成并评估其抗炎、抗氧化和抗菌活性。该系列中的一些化合物在这些领域显示出有希望的结果(Bandgar et al., 2009)。

合成和抗氧化活性

- 一项研究集中于合成吡唑衍生物并评估其抗菌和抗氧化活性。这些化合物在这些应用中表现出中等效果(Lynda, 2021)。

杀真菌活性

- 合成了新型吡唑-3-氧衍生物,包括氧乙酸或氧(2-硫代噻唑啉-3-基)乙酮基团,并表现出对植物病原真菌赤霉病菌的中等抑制活性(Liu et al., 2012)。

属性

IUPAC Name |

1-(3-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-6-10(2)16(15-9)8-13(17)11-4-3-5-12(14)7-11/h3-7H,8,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEWUNYSGOOXBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)C2=CC(=CC=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501321678 |

Source

|

| Record name | 1-(3-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone | |

CAS RN |

956206-44-3 |

Source

|

| Record name | 1-(3-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2491705.png)

![2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2491706.png)

![Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2491708.png)

![Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide](/img/structure/B2491709.png)

![3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2491711.png)

![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)